2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid
Overview
Description
2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid is a chemical compound with the molecular formula C14H27NO4. It is a colorless to light yellow liquid that is soluble in chloroform . This compound is known for its role as an intermediate in the synthesis of atorvastatin, a drug used to lower cholesterol levels in the blood .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid typically involves the reaction of tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate with appropriate reagents under controlled conditions . The reaction conditions often include maintaining a specific temperature and using solvents like chloroform to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process includes precise control of reaction parameters such as temperature, pressure, and solvent concentration to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of various chemical compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is an intermediate in the synthesis of atorvastatin, a drug used to lower cholesterol levels.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of atorvastatin, it plays a role in inhibiting the enzyme HMG-CoA reductase, which is involved in the production of cholesterol . This inhibition leads to a decrease in cholesterol levels in the blood .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid include:
tert-Butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate: An ester derivative used in similar synthetic applications.
Atorvastatin Intermediate Ⅰ: Another intermediate in the synthesis of atorvastatin.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to serve as a crucial intermediate in the synthesis of atorvastatin. Its ability to undergo various chemical reactions and its role in lowering cholesterol levels make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2)14-7(3-4-11)5-8(15-10)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGGGQKEDABCQY-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CC(=O)O)CCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H](C[C@@H](O1)CC(=O)O)CCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472867 | |
Record name | 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125995-17-7 | |
Record name | 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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